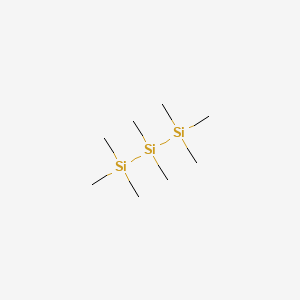
Octamethyltrisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octamethyltrisilane can be synthesized through the reaction of chlorosilanes with methylchlorosilanes. This reaction typically occurs under an inert atmosphere and requires the use of organic base catalysts . The general reaction can be represented as follows:
[ \text{Cl-Si(CH}_3\text{)}_3 + \text{Cl-Si(CH}_3\text{)}_2\text{H} \rightarrow \text{(CH}_3\text{)}_3\text{Si-O-Si(CH}_3\text{)}_2\text{O-Si(CH}_3\text{)}_3 ]
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature .
Analyse Des Réactions Chimiques
Types of Reactions
Octamethyltrisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: It can undergo substitution reactions with halogens and other reactive groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halogenated silanes.
Applications De Recherche Scientifique
Octamethyltrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants.
Industry: Acts as a surfactant, lubricant, and anti-foaming agent in various industrial processes
Mécanisme D'action
The mechanism of action of octamethyltrisilane involves its interaction with molecular targets through its siloxane bonds. These interactions can lead to the formation of stable complexes with other molecules, thereby exerting its effects. The pathways involved include the modification of surface properties and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethyldisiloxane: Similar in structure but with two silicon atoms.
Decamethyltetrasiloxane: Contains four silicon atoms and has higher molecular weight.
Dodecamethylpentasiloxane: Contains five silicon atoms and is used in similar applications.
Uniqueness
Octamethyltrisilane is unique due to its optimal balance of molecular weight and chemical stability. Its low surface tension and viscosity make it particularly useful in applications requiring rapid spreading and uniform coating .
Propriétés
Numéro CAS |
3704-44-7 |
|---|---|
Formule moléculaire |
C8H24Si3 |
Poids moléculaire |
204.53 g/mol |
Nom IUPAC |
dimethyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C8H24Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3 |
Clé InChI |
DDIMPUQNMJIVKL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
stannane](/img/structure/B14172867.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
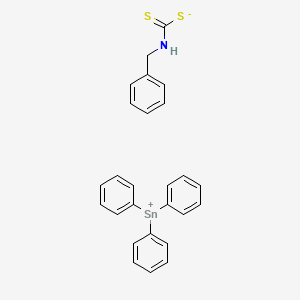

![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

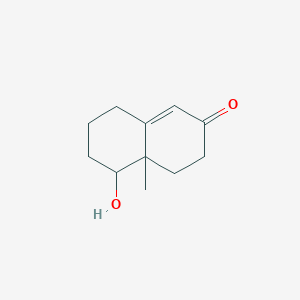
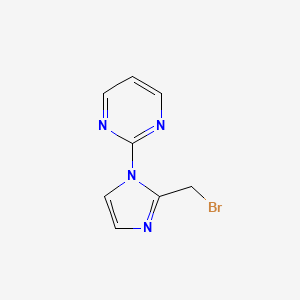
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
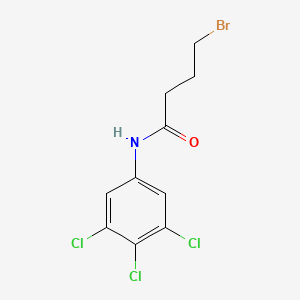
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
